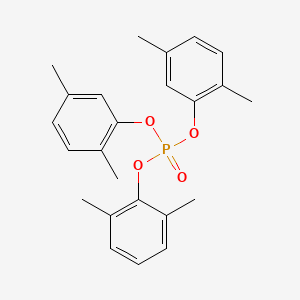
Bis(2,5-xylyl) 2,6-xylyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-xylyl) 2,6-xylyl phosphate is a chemical compound with the molecular formula C24H27O4P. It is composed of 24 carbon atoms, 27 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of Bis(2,5-xylyl) 2,6-xylyl phosphate typically involves the reaction of phosphorus oxychloride with 2,5-xylenol and 2,6-xylenol. The reaction is carried out in the presence of a catalyst and a solvent at elevated temperatures. The process involves heating phosphorus oxychloride, a catalyst, a water absorbent, and a solvent to 110-115°C, followed by the dropwise addition of 2,5-xylenol and 2,6-xylenol. The reaction mixture is then heated to 145-150°C to obtain the desired product .
Análisis De Reacciones Químicas
Bis(2,5-xylyl) 2,6-xylyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding phosphates and phenols .
Aplicaciones Científicas De Investigación
Bis(2,5-xylyl) 2,6-xylyl phosphate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties. Additionally, in the industry, it is used as a flame retardant and plasticizer due to its stability and resistance to heat .
Mecanismo De Acción
The mechanism of action of Bis(2,5-xylyl) 2,6-xylyl phosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Bis(2,5-xylyl) 2,6-xylyl phosphate can be compared with other similar compounds such as Bis(2,6-xylyl) 2,5-xylyl phosphate and Bis(2-ethylhexyl) phosphate. While these compounds share some structural similarities, this compound is unique in its specific arrangement of xylyl groups and its resulting properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
73179-49-4 |
|---|---|
Fórmula molecular |
C24H27O4P |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
bis(2,5-dimethylphenyl) (2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-10-12-18(3)22(14-16)26-29(25,27-23-15-17(2)11-13-19(23)4)28-24-20(5)8-7-9-21(24)6/h7-15H,1-6H3 |
Clave InChI |
MLQDYCDXZXXXKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)OC3=C(C=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


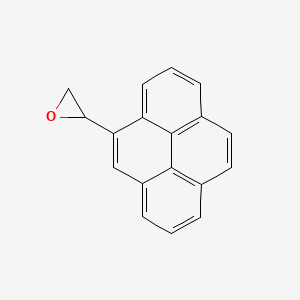
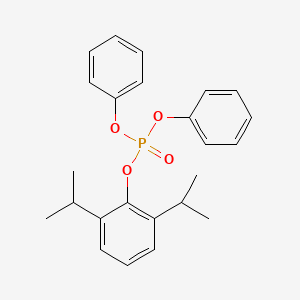
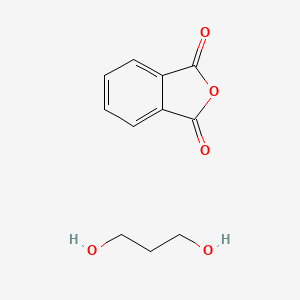
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)




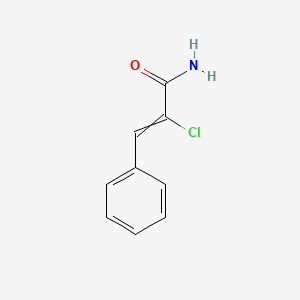
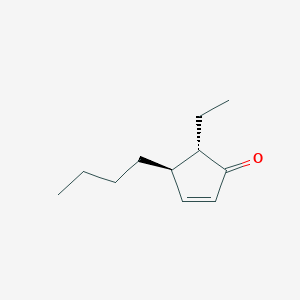
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
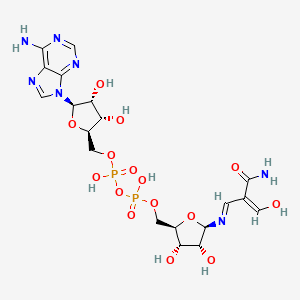
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
